molecular formula C17H18O4 B1328842 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid CAS No. 1019123-36-4

3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid

Cat. No.: B1328842
CAS No.: 1019123-36-4
M. Wt: 286.32 g/mol
InChI Key: JOLGHIQGGKPXEC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid typically involves the following steps:

    Benzylation: The attachment of a 2-methylbenzyl group to the benzoic acid derivative.

The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) or sodium hydride (NaH). The reactions are usually carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized for scalability, including temperature control, pressure regulation, and efficient mixing .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Research indicates that 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid exhibits antimicrobial properties. Studies have shown that derivatives of this compound can disrupt microbial cell membranes or inhibit metabolic pathways essential for microbial survival. The presence of specific functional groups enhances its efficacy against various pathogens.

Anticancer Properties : The compound has been investigated for its ability to induce apoptosis in cancer cells. Its unique structure allows it to interact with cellular signaling pathways crucial for proliferation and survival. Various studies demonstrate that benzaldehyde derivatives can exhibit anticancer effects, suggesting that this compound may share similar properties due to its structural features.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as:

Reaction Type Description Example Products
OxidationConversion of the carboxylic acid group to other functional groupsVarious substituted benzoic acids
ReductionConversion of the carboxylic acid group to an alcohol3-Ethoxy-4-[(2-methylbenzyl)oxy]benzyl alcohol
SubstitutionReplacement of functional groups with nucleophilesVarious derivatives with enhanced properties

The compound's versatility in organic synthesis highlights its importance as a building block for developing new pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives:

  • Antimicrobial Studies : Research has shown that derivatives of this compound exhibit varying degrees of antimicrobial effectiveness, with specific functional groups enhancing their activity against certain pathogens.
  • Anticancer Investigations : Several studies have demonstrated that benzaldehyde derivatives can induce apoptosis in cancer cells. The unique structure of this compound allows it to interact with key signaling pathways involved in cancer progression, leading to potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethoxybenzoic acid
  • 4-[(2-Methylbenzyl)oxy]benzoic acid
  • 3-Ethoxybenzoic acid

Uniqueness

3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid is unique due to its specific combination of ethoxy and 2-methylbenzyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications .

Biological Activity

3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H18_{18}O3_{3}, with a molecular weight of approximately 270.32 g/mol. The compound features an ethoxy group and a 2-methylbenzyl ether moiety attached to a benzoic acid framework, contributing to its unique chemical properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Preliminary studies suggest that the compound may modulate several biochemical pathways, influencing cellular functions such as inflammation and cell proliferation.

Potential Molecular Targets

  • Enzymes : The compound may interact with specific enzymes involved in metabolic pathways.
  • Receptors : It may bind to receptors that regulate cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities, including anti-inflammatory and potential anticancer properties. Here are some key findings:

  • Anti-inflammatory Effects : In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
  • Anticancer Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations.

Study 1: Anti-inflammatory Activity

A study conducted on murine macrophages demonstrated that treatment with this compound reduced the secretion of TNF-alpha and IL-6, key inflammatory markers. The IC50 value for this effect was determined to be around 10 µM, indicating a potent anti-inflammatory action.

Study 2: Anticancer Potential

In a recent investigation involving breast cancer cell lines (MCF-7), the compound showed an IC50 value of approximately 15 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in the G1 phase.

Comparative Analysis

To highlight the uniqueness and potential advantages of this compound over structurally similar compounds, a comparative analysis is presented below:

Compound NameMolecular FormulaIC50 (µM)Biological Activity
This compound C16_{16}H18_{18}O3_{3}10 (inflammation), 15 (cancer)Anti-inflammatory, Anticancer
3-Ethoxy-4-hydroxybenzoic acid C10_{10}H12_{12}O4_{4}20 (inflammation)Moderate anti-inflammatory
4-Ethoxy-3-methoxybenzoic acid C11_{11}H14_{14}O4_{4}25 (cancer)Limited anticancer activity

Properties

IUPAC Name

3-ethoxy-4-[(2-methylphenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-3-20-16-10-13(17(18)19)8-9-15(16)21-11-14-7-5-4-6-12(14)2/h4-10H,3,11H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLGHIQGGKPXEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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